![molecular formula C19H17FN2O4 B2359412 2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-71-7](/img/structure/B2359412.png)
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as FMI-41, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and Dopamine Receptor Interaction
Research on compounds structurally related to the query has been conducted in the context of discovering novel antipsychotic agents. For instance, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds showed reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, a distinct profile compared to conventional antipsychotics (Wise et al., 1987).
VEGF-A Inhibition for Antiproliferative Effects
Another study focused on the synthesis and evaluation of benzophenone-thiazole derivatives, revealing their potent VEGF-A inhibitory and antiproliferative effects. Compounds with specific substituents demonstrated promising activity, highlighting the therapeutic potential in cancer treatment (Prashanth et al., 2014).
Hypoglycemic Activity
Research has also been conducted on derivatives with similar structural features for their hypoglycemic activity. Novel compounds synthesized and evaluated in animal models have shown significant activity, underscoring the potential for diabetes treatment (Nikaljea et al., 2012).
Imaging and Diagnostic Applications
Radioligands based on structurally related compounds have been developed for imaging purposes, such as mapping the peripheral benzodiazepine receptor with PET. These developments indicate the utility of such compounds in diagnostic imaging and potentially in the study of neurological diseases (Zhang et al., 2003).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKTKACATZUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.